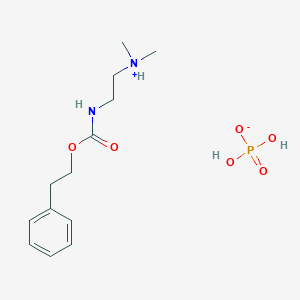

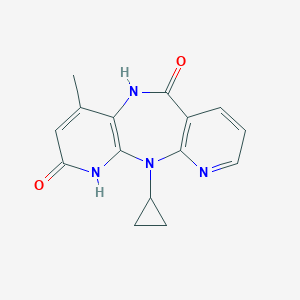

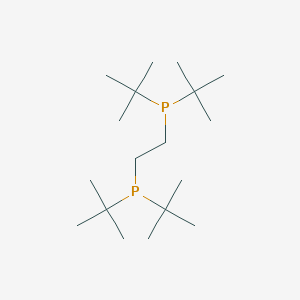

![molecular formula C11H7F3N2O2 B021143 N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide CAS No. 87310-69-8](/img/structure/B21143.png)

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide

Übersicht

Beschreibung

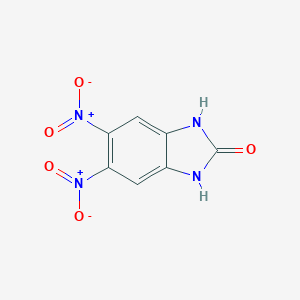

“N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide” is a chemical compound with the molecular formula C12H9F3N2O . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular weight of “N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide” is 254.21 . The InChI Key is HHWDZLSGDDXUSM-UHFFFAOYSA-N . The SMILES representation is CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F .Physical And Chemical Properties Analysis

“N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide” is a solid at 20 degrees Celsius . . The melting point ranges from 141.0 to 145.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Organic Synthesis : It is used for the efficient stereoselective synthesis of functionalized cyclopropanes (Tanaka, Minami, & Kaji, 1987).

Immunomodulating Activity : N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, a related compound, enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice (Doria et al., 1991).

Pharmaceutical and Agricultural Applications : N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl)phenyl)cyclopropane carboxamide demonstrates good biological and therapeutic activities, making it useful in these sectors (Akbari, 2018).

Synthesis of Aromatic Nitriles : N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) is an environmentally benign cyanating reagent used in the synthesis of various substituted acrylonitriles and chlorpheniramine-based antagonists (Chaitanya & Anbarasan, 2015).

Synthesis of Benzonitriles : NCTS is also used for synthesizing benzonitriles from (hetero)aryl bromides (Anbarasan, Neumann, & Beller, 2011).

Cyanation of Indoles and Pyrroles : NCTS is a less toxic cyanating agent used for synthesizing 3-cyanoindoles and 2-cyanopyrroles (Yang, Zhang, & Wang, 2011).

Prodrug for Anti-Arthritic Agent : 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is a prodrug for an antiarthritic agent related to this compound (Patterson, Cheung, & Ernest, 1992).

Synthesis of Thiophenes and Oxadiazoles : It can be efficiently synthesized into various poly-substituted thiophenes and 1,3,4-oxadiazoles (Ali, Hosni, Elngar, & Amr, 2014).

Palladium-Catalyzed Cyanation : NCTS is used in palladium-catalyzed cyanation of arenediazonium tetrafluoroborates and aryl halides (Li, Xu, Ding, & Lee, 2016).

Anthelmintic Agents : Alpha-cyano-beta-hydroxy-N-(trifluoromethyl)phenyl-1 has shown good activity against nematodes in sheep trials (Sjogren et al., 1991).

Safety And Hazards

“N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Prolonged or repeated exposure may cause damage to organs . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c1-6(17)10(18)16-8-3-2-7(5-15)9(4-8)11(12,13)14/h2-4H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMBAOCZDHBYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432561 | |

| Record name | N-[4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]-2-OXOPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide | |

CAS RN |

87310-69-8 | |

| Record name | N-[4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]-2-OXOPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

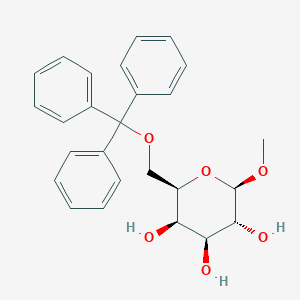

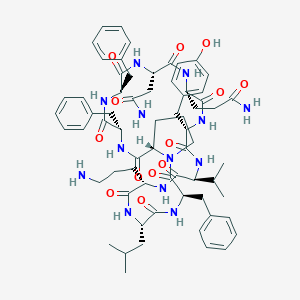

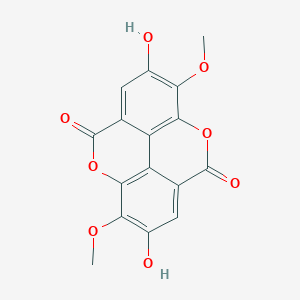

![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)